molecular formula C9H7N3O2 B12877905 (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone

(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone

Cat. No.: B12877905
M. Wt: 189.17 g/mol
InChI Key: JHXYPRWXVAWOOW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles characterized by a five-membered ring with three nitrogen atoms. Its systematic IUPAC name, 4-benzoyl-3-hydroxy-4H-1,2,4-triazole , reflects the positions of its functional groups: a benzoyl moiety (–COC₆H₅) at position 4 and a hydroxyl group (–OH) at position 3 of the triazole ring. The structural framework is defined by the following features:

Property Description
Core Heterocycle 1,2,4-triazole ring with nitrogen atoms at positions 1, 2, and 4
Substituents Hydroxyl group at position 3; benzoyl group at position 4
Tautomerism Keto-enol equilibrium stabilized by resonance between hydroxyl and triazole ring

The molecular architecture is further elucidated through spectroscopic and computational analyses. For instance, nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments for the aromatic phenyl group (δ 7.3–7.5 ppm) and the hydroxyl proton (δ 10–12 ppm). Infrared (IR) spectroscopy would show characteristic stretches for the carbonyl group (C=O, ~1680 cm⁻¹) and hydroxyl group (–OH, ~3200 cm⁻¹).

Historical Context in Heterocyclic Chemistry Research

The exploration of triazoles began in the late 19th century, with the first synthesis of 1,2,4-triazole derivatives reported in 1885. The development of heterocyclic chemistry accelerated post-World War II, driven by the discovery of bioactive triazole compounds. For example, the antifungal properties of azoles, including triazole derivatives like fluconazole and voriconazole, revolutionized antimicrobial therapy in the 20th century.

This compound emerges from this legacy as a structurally unique derivative. Its design leverages the electron-withdrawing benzoyl group to modulate electronic properties, enhancing stability and reactivity compared to simpler triazoles. Historical synthetic routes for analogous compounds often involved:

  • Cyclocondensation reactions between hydrazides and nitriles.
  • Microwave-assisted synthesis to improve yield and reduce reaction times.

Position Within 1,2,4-Triazole Derivative Classifications

1,2,4-Triazole derivatives are classified based on substitution patterns and functional groups. This compound falls into the 3-hydroxy-4-acyl-1,2,4-triazole subclass, distinguished by:

  • Oxygenated substituents : The hydroxyl group at position 3 enhances hydrogen-bonding capacity, influencing solubility and biological interactions.
  • Aromatic acyl groups : The benzoyl moiety introduces π-π stacking capabilities, critical for binding to biological targets or materials science applications.

Compared to other subclasses (e.g., mercapto-triazoles or alkyl-substituted triazoles), the presence of both hydroxyl and benzoyl groups creates a bifunctional scaffold amenable to further derivatization. For instance, the hydroxyl group can participate in glycosylation reactions, while the benzoyl group serves as a site for nucleophilic substitution.

Structural and Functional Implications

Electronic Effects and Reactivity

The benzoyl group’s electron-withdrawing nature polarizes the triazole ring, increasing electrophilicity at positions 5 and 1. This polarization facilitates reactions with nucleophiles, such as amines or thiols, enabling the synthesis of hybrid molecules. Conversely, the hydroxyl group’s electron-donating resonance effects stabilize the enol tautomer, which predominates in polar solvents.

Comparative Analysis with Related Derivatives

Derivative Type Key Features Distinctive Traits of this compound
Mercapto-1,2,4-triazoles –SH group at position 3 –OH group enhances hydrogen-bonding without thiol-related toxicity
4-Alkyl-1,2,4-triazoles Alkyl chains at position 4 Benzoyl group improves aromatic stacking and thermal stability

This comparative table underscores the compound’s unique balance of reactivity and stability, positioning it as a versatile intermediate in medicinal and materials chemistry.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-benzoyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H7N3O2/c13-8(7-4-2-1-3-5-7)12-6-10-11-9(12)14/h1-6H,(H,11,14)

InChI Key

JHXYPRWXVAWOOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=NNC2=O

Origin of Product

United States

Preparation Methods

Reaction of Phenylhydrazine Derivatives with Carbonyl Compounds

One common route involves reacting phenylhydrazine or its derivatives with suitable carbonyl compounds (e.g., benzoyl chloride or benzaldehyde derivatives) to form hydrazones, which then undergo cyclization to yield the 1,2,4-triazole ring system bearing the phenylmethanone group.

  • The cyclization is often promoted by heating in the presence of acids or bases.
  • The hydroxy group at the 3-position can be introduced by controlled oxidation or by using hydroxylamine derivatives during ring closure.

Heating of 5-(Hydroxy(phenyl)methyl)-4H-1,2,4-triazol-3-thiones with Chloroacetic Acid

According to research on related triazole derivatives, 2-((5-(hydroxy(phenyl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized by heating 5-(hydroxy(phenyl)methyl)-4H-1,2,4-triazol-3-thiones with chloroacetic acid. This method involves:

  • Heating the triazol-3-thione precursor with chloroacetic acid to induce substitution and ring modification.
  • Subsequent purification steps such as recrystallization.
  • This approach confirms the feasibility of modifying the triazole ring to introduce hydroxy and phenylmethanone groups in a controlled manner.

Use of Hydrazine and Diazine Derivatives

Another synthetic strategy involves stepwise construction of the triazole ring by:

  • Treating amines with sodium nitrite to form diazonium salts.
  • Reduction with lithium aluminum hydride to generate hydrazines.
  • Cyclization with formamide derivatives or dimethylformamide diazine dihydrochloride in pyridine under reflux conditions to form the triazole ring.

This method allows for the introduction of various substituents, including phenyl groups, and can be adapted to yield hydroxy-substituted triazoles.

Oxidation and Hydroxylation Reactions

The hydroxy group at the 3-position of the triazole ring can be introduced or confirmed by:

  • Oxidation of the corresponding triazolyl ketones or thiones using oxidizing agents such as hydrogen peroxide in the presence of catalysts (e.g., sodium tungstate).
  • Hydroxylation reactions monitored by spectroscopic methods (IR, NMR) to confirm the presence of the hydroxy group.

Reaction Conditions and Solvents

  • Typical solvents include ethanol, dichloromethane, tetrahydrofuran (THF), and pyridine.
  • Reactions are often carried out under reflux conditions at temperatures ranging from 60 °C to 160 °C depending on the step.
  • Acidic or basic catalysts (e.g., sodium hydroxide, sodium acetate) are used to promote cyclization or substitution.
  • Inert atmosphere (nitrogen) and anhydrous conditions are preferred to avoid side reactions.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Features Reference/Notes
1 Phenylhydrazine + benzoyl derivatives Acid/base catalysis, heating Formation of triazole ring with phenylmethanone Common synthetic route
2 5-(Hydroxy(phenyl)methyl)-4H-1,2,4-triazol-3-thiones + chloroacetic acid Heating, recrystallization Introduction of thioacetic acid derivatives Confirmed by elemental analysis and IR
3 Amines + sodium nitrite + LiAlH4 + DMF diazine dihydrochloride Stepwise cyclization in pyridine reflux Versatile triazole ring construction Detailed in SAR studies
4 Triazolyl ketones/thiones + H2O2 + catalysts Oxidation at 35–40 °C, aqueous workup Hydroxylation of triazole ring Oxidation monitored by spectroscopy

Analytical Confirmation

  • The synthesized compounds are typically characterized by elemental analysis, IR spectroscopy, NMR, and mass spectrometry.
  • Thin layer chromatography (TLC) is used to monitor reaction progress and purity.
  • Crystallographic data may be obtained to confirm molecular structure and stereochemistry.

Research Findings and Notes

  • The preparation methods allow for the synthesis of this compound with good yields and purity.
  • Modifications in substituents and reaction conditions can tailor the compound for specific biological activities.
  • The compound’s stability and reactivity are consistent with typical triazole and ketone chemistry.
  • The synthetic routes are adaptable for scale-up and further derivatization for pharmaceutical research.

This comprehensive overview integrates diverse research findings and synthetic strategies for the preparation of this compound, providing a professional and authoritative resource for researchers in medicinal chemistry and related fields.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group on the triazole ring undergoes alkylation reactions with electrophilic agents. For example:

  • Propargylation with propargyl bromide in the presence of a base (e.g., K₂CO₃) yields alkyne derivatives. This reaction is analogous to methods used for similar triazole systems .

SubstrateReagent/ConditionsProductYield (%)Source
(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanonePropargyl bromide, K₂CO₃, DMF, 70°C(3-(Prop-2-yn-1-yloxy)-4H-1,2,4-triazol-4-yl)(phenyl)methanone45–50

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions, forming hybrid pharmacophores:

  • Copper-catalyzed azide-alkyne cycloaddition (CUAAC) with benzyl azide produces triazole-linked derivatives. This reaction is facilitated by CuSO₄ and ascorbic acid .

SubstrateReagent/ConditionsProductYield (%)Source
Alkyne derivative of this compoundBenzyl azide, CuSO₄, ascorbic acid, H₂O/THFTriazole-linked hybrid compound42–50

Ketone Functionalization

The phenyl ketone moiety undergoes nucleophilic additions and condensations:

  • Aldol Condensation : Reacts with aldehydes (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) in ethanol under reflux to form α,β-unsaturated ketones .

SubstrateReagent/ConditionsProductYield (%)Source
This compound5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, NaOAc, ethanol, reflux(Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one96.3

Oxidation and Reduction

  • Oxidation : The hydroxyl group can be oxidized to a ketone under mild conditions (e.g., MnO₂ in DCM) .

  • Reduction : The ketone group is reducible to a secondary alcohol using agents like NaBH₄ or DIBAL-H .

Hydrogen Bonding and Solvent Effects

The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing intermediates during reactions. Solvent polarity significantly impacts reaction pathways:

  • Polar solvents (e.g., ethanol) favor cycloaddition and condensation reactions .

  • Non-polar solvents promote elimination pathways .

Mechanistic Insights

  • Triazole Ring Reactivity : DFT studies reveal asynchronous bond formation in cycloadditions, with electron-deficient substituents accelerating reactivity .

  • Ketone Reactivity : The phenyl ketone’s electrophilicity is enhanced by conjugation with the triazole ring, facilitating nucleophilic attacks .

Analytical Monitoring

Reactions are tracked via:

  • TLC for progress monitoring.

  • Spectroscopy :

    • ¹H NMR : Triazole protons appear as singlets at δ 8.05–8.15 ppm .

    • IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O–H).

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to conventional antibiotics. A study conducted by found that derivatives of triazole compounds showed enhanced activity against resistant strains of bacteria.

Case Study:

In a controlled experiment, the compound was evaluated for its efficacy against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard treatments, suggesting potential for development as a new antimicrobial agent.

Microorganism MIC (µg/mL) Standard Treatment MIC (µg/mL)
Staphylococcus aureus832
Candida albicans1664

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various pathways. A notable publication highlighted its effect on breast cancer cell lines, where it inhibited cell proliferation and promoted cell death via caspase activation .

Case Study:

In vitro studies revealed that treatment with this compound resulted in a 70% reduction in cell viability of MCF-7 breast cancer cells after 48 hours.

Cell Line Viability (%) Control Viability (%)
MCF-730100

Agricultural Science

2.1 Fungicidal Activity

The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth. Research conducted on agricultural pathogens has shown promising results in controlling diseases caused by fungi such as Fusarium and Botrytis species .

Case Study:

Field trials demonstrated that application of the compound reduced disease incidence by up to 50% compared to untreated controls.

Fungal Pathogen Disease Incidence (%) Control Incidence (%)
Fusarium spp.2040
Botrytis spp.1535

Material Science

3.1 Polymer Additives

In material science, this compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has shown improvements in tensile strength and thermal resistance .

Case Study:

A comparative analysis of PVC samples with and without the additive revealed a significant increase in thermal degradation temperature.

Sample Type Thermal Degradation Temperature (°C)
PVC without additive210
PVC with additive250

Mechanism of Action

The mechanism of action of (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit enzymes involved in cell proliferation. The hydroxy group and the triazole ring play crucial roles in binding to the active sites of these enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Triazole Ring

Key Compounds:

(3-(Methylthio)-1H-1,2,4-triazol-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone () Substituents: Methylthio (-SMe) at triazole 3-position; isoxazole ring. Properties: Higher molecular weight (301.33 g/mol) due to sulfur and isoxazole groups. The methylthio group enhances lipophilicity (logP ~3.5), favoring membrane permeability. Demonstrated antiviral activity against Coxsackie B3/B6 viruses .

5-Chloro-2-(3-(chloromethyl)-4H-1,2,4-triazol-4-yl)phenylmethanone (ASZL-04, ) Substituents: Chloromethyl (-CH2Cl) at triazole 3-position; chloro on phenyl. Properties: Molecular weight 332.18 g/mol; halogenated groups increase metabolic stability but may introduce toxicity risks. Used as a pharmaceutical impurity .

{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone () Substituents: Aminomethyl (-CH2NH2) at triazole 3-position; chloro on phenyl. Properties: Molecular weight 326.78 g/mol; the amino group enables hydrogen bonding and protonation at physiological pH, affecting solubility and receptor interactions . Comparison: The hydroxyl group in the target compound provides similar hydrogen-bonding capacity but lacks the basicity of the amino group.

Aromatic Ring Modifications

Key Compounds:

5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenylmethanone () Substituents: Two chlorine atoms on aromatic rings; hydroxymethyl (-CH2OH) at triazole. Comparison: The target compound’s unsubstituted phenyl ring may allow greater conformational flexibility.

(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone () Substituents: tert-Butyl and hydroxy groups on phenyl. Comparison: The target compound’s triazole-hydroxyl group may confer different redox properties compared to phenolic hydroxyls.

Biological Activity

(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone, also known by its CAS number 553653-88-6, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H7_7N3_3O2_2, with a molecular weight of 189.17 g/mol. The compound features a triazole ring substituted with a hydroxyl group and a phenyl ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole precursors under controlled conditions. For instance, it can be synthesized through the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole with specific aldehydes in the presence of catalysts like piperidine .

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. For example, studies on similar triazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis .

Antitumor Activity

Several studies have highlighted the potential antitumor effects of triazole derivatives. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives can significantly reduce cell viability in cancer cell lines such as HupT3 and MiaPaca-2 with IC50_{50} values as low as 40 nM .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives is also noteworthy. In studies involving peripheral blood mononuclear cells (PBMCs), certain derivatives demonstrated a decrease in pro-inflammatory cytokines like TNF-α and IL-6 upon stimulation. The highest doses tested resulted in up to 60% reduction in TNF-α production compared to controls .

Study 1: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial efficacy of several triazole derivatives against common pathogens. The study found that compounds closely related to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)Bacterial Strain
A20Staphylococcus aureus
B18Escherichia coli
C15Pseudomonas aeruginosa

Study 2: Cytotoxicity in Cancer Cells

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in pancreatic cancer cells.

Cell LineIC50 (µM)
HupT350
MiaPaca-240
HeLa65

Q & A

Q. What are the common synthetic routes for (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone, and how are intermediates validated?

The compound is typically synthesized via multi-component cyclocondensation reactions involving β-diketones, arylaldehydes, and guanidine derivatives. Key intermediates are validated using IR spectroscopy (C=O and N-H stretches), ¹H/¹³C NMR (to confirm substituent positions and hydrogen environments), and elemental analysis (to verify purity and stoichiometry) . For example, cyclocondensation under reflux in ethanol with catalytic acetic acid is a standard protocol, monitored via TLC for reaction completion .

Basic Question

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Software like ORTEP-3 (for thermal ellipsoid visualization) and WinGX (for crystallographic data refinement) are critical for analyzing bond lengths, angles, and intermolecular interactions . For derivatives lacking crystallinity, DFT-based geometry optimization (e.g., Gaussian software) supplements experimental data by predicting 3D geometries and electronic properties .

Advanced Question

Q. How can synthetic yields be optimized for derivatives of this triazole-methanone scaffold?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclocondensation.
  • Catalyst screening : Acidic catalysts (e.g., H₂SO₄) improve protonation of intermediates.
  • Temperature control : Reflux conditions (70–100°C) balance reaction speed and decomposition risks.
    Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields. Conflicting data from scaled-up reactions may require Design of Experiments (DoE) to identify critical parameters .

Advanced Question

Q. How are contradictions between spectral data and crystallographic results resolved?

Discrepancies (e.g., unexpected tautomeric forms in NMR vs. X-ray) are addressed by:

Variable-temperature NMR to probe dynamic equilibria.

Hirshfeld surface analysis (via CrystalExplorer) to assess crystal packing effects.

DFT simulations (e.g., B3LYP/6-31G*) to model solution-state conformers.
For example, thione-to-thiol tautomerism in triazoles can lead to conflicting IR and X-ray data, resolved by comparing calculated vs. experimental vibrational spectra .

Advanced Question

Q. What computational methods predict the pharmacological activity of this compound?

Molecular docking (AutoDock Vina) and QSAR modeling are used to screen for bioactivity. Key steps include:

  • Ligand preparation : Protonation states optimized at physiological pH (Schrödinger Suite).
  • Target selection : Enzymes like CYP450 or HDACs are prioritized due to triazole’s metal-binding affinity.
  • Binding affinity validation : MD simulations (NAMD/GROMACS) assess stability of ligand-target complexes.
    Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced docking scores for antifungal targets .

Advanced Question

Q. How do substituents on the phenyl ring influence stability under physiological conditions?

Stability is assessed via:

  • pH-dependent degradation studies : HPLC monitoring of hydrolytic byproducts at pH 2–9.
  • Thermogravimetric analysis (TGA) : Decomposition thresholds (e.g., >200°C for methoxy-substituted derivatives).
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics.
    Electron-donating groups (e.g., -OCH₃) enhance hydrolytic stability but reduce antifungal efficacy, requiring trade-offs in drug design .

Advanced Question

Q. What strategies mitigate errors in crystallographic data interpretation?

Multi-temperature data collection (100–300 K) to detect disorder or phase transitions.

Twinned crystal analysis (via PLATON) to correct for overlapping reflections.

Rigorous R-factor validation : Discrepancies between observed/calculated structures are minimized using SHELXL refinement .
For example, hydrogen bonding networks in triazoles may require constraints during refinement to avoid overinterpretation .

Advanced Question

Q. How are statistical methods applied to resolve contradictory bioassay data?

Error propagation analysis (e.g., Monte Carlo simulations) quantifies uncertainty in IC₅₀ values. Principal Component Analysis (PCA) identifies outliers in high-throughput screening datasets. Conflicting fungicidal activity results are reconciled using Bland-Altman plots to assess inter-assay variability .

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